beta-Caryophyllene

Catalog No.
S522770
CAS No.
87-44-5
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Caryophyllene

CAS Number

87-44-5

Product Name

beta-Caryophyllene

IUPAC Name

(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1

InChI Key

NPNUFJAVOOONJE-ZIAGYGMSSA-N

SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Insoluble in water; soluble in oils, ether
Soluble (in ethanol)

Synonyms

(E)-beta-caryophyllene, beta-caryophyllene, caryophyllene, caryophyllene, (R*,4Z,9S*)-(+-)-isomer, caryophyllene, (R-(R*,4E,9S))-isomer, caryophyllene, (R-(R*,4Z,9S*))-isomer, caryophyllene, (S-(R*,4E,9S*))-isomer, caryophyllene, (S-(R*,4Z,9S*))-isomer, isocaryophyllene, trans-caryophyllene

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Isomeric SMILES

CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C

The exact mass of the compound beta-Caryophyllene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)insoluble in water; soluble in oils, ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11906. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of beta-caryophyllene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

beta-Caryophyllene (BCP) is a highly lipophilic (LogP 4.24–5.07) bicyclic sesquiterpene characterized by a rare cyclobutane ring structure. Widely recognized as a dietary cannabinoid and FDA-approved food additive, BCP is distinguished from standard monoterpenes by its higher molecular weight, distinct volatility profile (boiling point ~260°C at standard pressure), and potent, selective agonism of the cannabinoid type 2 (CB2) receptor [1]. For industrial and scientific buyers, BCP serves as a critical active pharmaceutical ingredient (API) precursor, a functional excipient in lipid-based formulations, and a benchmark standard for non-psychoactive endocannabinoid system (ECS) modulation. Its high interaction with artificial phospholipid bilayers and specific thermal degradation thresholds dictate strict procurement requirements regarding purity, extraction methodology (e.g., supercritical CO2), and storage stability [2].

Procurement decisions often erroneously equate beta-Caryophyllene with its ring-opened isomer, alpha-humulene, or its natural degradation product, beta-caryophyllene oxide, due to their co-occurrence in botanical extracts. However, generic substitution critically compromises pharmacological and physical performance. The epoxidation of BCP into BCP oxide fundamentally alters the molecule's spatial geometry, completely abolishing its CB2 receptor binding affinity and shifting its physical state to a less volatile crystalline powder (melting point 62-63°C) [1]. Similarly, alpha-humulene lacks the necessary stereochemistry for CB2 activation [2]. Consequently, utilizing crude terpene mixtures, oxidized analogs, or isomer substitutes in formulations intended for anti-inflammatory or anxiolytic endpoints will result in total loss of targeted endocannabinoid efficacy and unpredictable volatilization rates during thermal processing.

Receptor Specificity: BCP vs. Isomers and Oxides

In quantitative radioligand binding assays using hCB2 receptor-transfected HEK293 cells, beta-Caryophyllene demonstrates highly selective affinity, displacing [3H]CP55,940 with a Ki of 155 ± 4 nM. In stark contrast, both the ring-opened isomer alpha-humulene and the epoxidized metabolite beta-caryophyllene oxide fail to bind the receptor, showing Ki values > 20 μM [1].

Evidence DimensionCB2 Receptor Binding Affinity (Ki)
Target Compound Data155 ± 4 nM
Comparator Or Baselinealpha-Humulene and BCP Oxide (> 20,000 nM)
Quantified Difference>129-fold higher affinity for BCP
ConditionsIn vitro radioligand displacement assay (hCB2 receptors in HEK293 cells)

Formulators targeting the endocannabinoid system must procure high-purity BCP, as trace oxidation to BCP oxide or substitution with alpha-humulene results in complete loss of primary pharmacological activity.

In Vivo Anti-Inflammatory Efficacy vs. Synthetic Benchmarks

While synthetic cannabinoids often display superior in vitro affinity, beta-Caryophyllene outperforms them in practical oral delivery models. In a carrageenan-induced acute inflammation murine model, peroral administration of BCP at 5 mg/kg strongly reduced the inflammatory response. The synthetic CB2-selective agonist JWH133 (Ki = 3.4 nM) was significantly less effective at inhibiting edema formation after oral administration than BCP, despite JWH133 possessing a 45-fold higher receptor affinity [1].

Evidence DimensionOral Anti-inflammatory Efficacy (Edema Reduction)
Target Compound DataHigh efficacy at 5 mg/kg peroral
Comparator Or BaselineJWH133 (Lower oral efficacy despite 45x higher receptor affinity)
Quantified DifferenceSuperior in vivo functional activity for BCP
ConditionsCarrageenan-induced acute inflammation model in wild-type mice

For pharmaceutical and nutraceutical procurement, BCP offers a highly bioavailable, naturally derived alternative to synthetic CB2 agonists for oral anti-inflammatory product development.

Formulation Synergy: BCP and CBD Combinations

In vitro inflammation models using LPS-stimulated human keratinocytes (HaCaT) demonstrate that combining beta-Caryophyllene with Cannabidiol (CBD) yields superior anti-inflammatory results compared to either compound alone. While CBD acts via PPARγ and BCP acts via CB2, the co-administration of 10 µM BCP with CBD significantly reverted the expression of pro-inflammatory genes (IL-1β, IL-6, and TNFα) more effectively than isolated CBD [1].

Evidence DimensionPro-inflammatory Gene Expression Reversal
Target Compound DataBCP + CBD combination (Significant reversal)
Comparator Or BaselineCBD alone or BCP alone (Lower individual efficacy)
Quantified DifferenceStatistically significant synergistic reduction of IL-1β, IL-6, and TNFα
ConditionsLPS-stimulated human keratinocytes (HaCaT) at 10 µM BCP

Procurement teams developing advanced cannabinoid topicals or therapeutics should source BCP specifically as an active synergistic excipient to amplify the efficacy of CBD baselines.

Thermal Processing and Volatility Dynamics

Beta-Caryophyllene is a volatile hydrocarbon (boiling point ~260°C) that requires precise thermal management during extraction and formulation to prevent degradation or atmospheric loss. In contrast, its oxidized counterpart, beta-caryophyllene oxide, is an oxygenated sesquiterpene with a lower vapor pressure, higher boiling point, and solid crystalline state at room temperature (melting point 62-63°C). Because BCP readily oxidizes and volatilizes under high heat, optimal extraction workflows require cold processing or supercritical CO2 (e.g., 50 bar at 30°C) to maintain the active hydrocarbon form [1].

Evidence DimensionPhysical State and Volatility
Target Compound DataLiquid, highly volatile, susceptible to thermal degradation
Comparator Or BaselineBCP Oxide (Solid, mp 62-63°C, lower vapor pressure)
Quantified DifferenceDistinct phase behaviors requiring <50°C processing for BCP preservation
ConditionsStandard atmospheric pressure and supercritical CO2 extraction parameters

Manufacturing engineers must select BCP over its oxide only if their facility can support cold-chain extraction and airtight formulation processes to prevent premature volatilization and oxidation.

Non-Psychoactive CB2-Targeted Therapeutics

Because beta-Caryophyllene binds selectively to the CB2 receptor (Ki = 155 nM) without interacting with the psychoactive CB1 receptor, it is the premier choice for developing peripheral anti-inflammatory and analgesic medications. It is strictly preferred over alpha-humulene and BCP oxide, which lack this receptor affinity, ensuring targeted endocannabinoid modulation without central nervous system side effects [1].

Synergistic Cannabinoid Topicals and Oral Formulations

BCP is highly recommended as a functional co-ingredient in CBD-based formulations. Its proven ability to synergistically downregulate IL-1β and IL-6 in keratinocytes makes it an essential procurement item for dermatological products and oral tinctures aimed at maximizing anti-inflammatory outcomes beyond what isolated CBD can achieve [2].

Cold-Processed Lipid Nanoparticle Systems

Due to its high lipophilicity (LogP > 4.2) and strong interaction with phospholipid bilayers, BCP is an ideal candidate for encapsulation in lipid nanoparticles or liposomes. However, its high volatility compared to BCP oxide necessitates cold-processing techniques (e.g., supercritical CO2 extraction) to maintain the integrity of the active hydrocarbon during manufacturing [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

4.4

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

264 to 266 °F at 14 mmHg (NTP, 1992)

Flash Point

214 °F (NTP, 1992)

Heavy Atom Count

15

Density

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float
0.899-0.908

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NRY8I0KNIR

GHS Hazard Statements

Aggregated GHS information provided by 2048 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 2048 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 2046 of 2048 companies with hazard statement code(s):;
H304 (99.61%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H317 (77.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (11.34%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

87-44-5

Wikipedia

Caryophyllene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)-: ACTIVE

Dates

Last modified: 08-15-2023
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